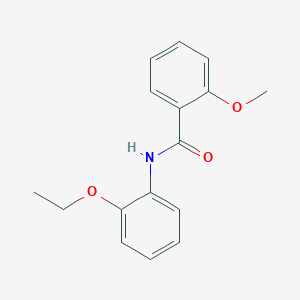

N-(2-ethoxyphenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-20-15-11-7-5-9-13(15)17-16(18)12-8-4-6-10-14(12)19-2/h4-11H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOHCGGZEGVBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288363 | |

| Record name | N-(2-Ethoxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306279-65-2 | |

| Record name | N-(2-Ethoxyphenyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306279-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Ethoxyphenyl 2 Methoxybenzamide

Established Synthetic Pathways for N-Arylbenzamide Derivatives

The formation of the amide bond in N-arylbenzamides like N-(2-ethoxyphenyl)-2-methoxybenzamide can be achieved through several established synthetic strategies. These methods range from classical coupling reactions to modern catalyzed and microwave-assisted procedures, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Amide Coupling Reactions for this compound Synthesis

The most direct and widely employed method for synthesizing this compound is through the coupling of a 2-methoxybenzoic acid derivative with 2-ethoxyaniline. This transformation typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

A common approach involves converting 2-methoxybenzoic acid into a more reactive acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with 2-ethoxyaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. nih.gov

Alternatively, various coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine without isolating the acyl chloride intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) and a base can effectively promote amide bond formation for even electron-deficient amines. nih.gov Other established coupling agents include N,N'-Dicyclohexylcarbodiimide (DCC) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). researchgate.netgrowingscience.com

Palladium-Catalyzed Carbonylation Approaches for N-Arylbenzamide Formation

Palladium-catalyzed reactions offer a powerful alternative for the synthesis of N-arylbenzamides. These methods often involve the coupling of three components: an aryl halide, an amine, and a source of carbon monoxide. For the synthesis of this compound, this could conceptually involve the palladium-catalyzed carbonylation of an aryl iodide or bromide in the presence of 2-ethoxyaniline. mdpi.com

These reactions typically proceed via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form an acylpalladium intermediate. Subsequent reaction with the amine leads to the formation of the amide and regeneration of the active catalyst. nih.gov While a versatile method for the broader class of N-arylbenzamides, specific application to this compound would depend on substrate compatibility and optimized conditions.

Condensation and Cyclization Strategies in Benzamide (B126) Derivative Synthesis

Condensation reactions are fundamental to amide synthesis. In the context of this compound, the direct thermal or acid-catalyzed condensation of 2-methoxybenzoic acid and 2-ethoxyaniline is a possible, though often less efficient, route compared to methods involving activated carboxylic acids.

More complex strategies can involve intramolecular cyclization of suitably substituted benzamide precursors. For instance, N-(2-acylaryl)benzamides are known to undergo base-promoted Camps cyclization to form quinolin-4(1H)-ones. researchgate.net While not a direct synthesis of the target compound, this illustrates a key reactivity pattern of the benzamide framework where substituents can participate in subsequent transformations. Similarly, N-allyl benzamides can undergo oxidative cyclization to form oxazoles, highlighting another potential transformation pathway for derivatives of the core structure. nih.govchemrxiv.org

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to significantly accelerate reaction rates and improve yields. researchgate.net The synthesis of N-arylbenzamides is amenable to microwave-assisted conditions, often leading to dramatically reduced reaction times compared to conventional heating. rasayanjournal.co.in For example, the hydrolysis of benzamide, which typically takes an hour by conventional heating, can be completed in minutes with microwave assistance. researchgate.netrasayanjournal.co.in

The application of microwave energy to amide coupling reactions, such as the reaction between 2-methoxybenzoyl chloride and 2-ethoxyaniline, can lead to a more efficient and rapid synthesis. researchgate.net Microwave-assisted synthesis is also beneficial for solid-phase reactions and can promote cleaner reactions with fewer side products. rasayanjournal.co.in

Reagents and Optimized Reaction Conditions for this compound Preparation

The preparation of this compound is most reliably achieved through standard amide coupling protocols. The key starting materials are 2-methoxybenzoic acid and 2-ethoxyaniline. Below is a table summarizing a representative synthetic approach based on common laboratory procedures for N-arylbenzamide formation.

| Step | Reactants | Reagents & Solvents | Reaction Conditions | Product |

| 1. Acyl Chloride Formation | 2-Methoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride, Toluene (solvent) | Reflux for 3 hours at 80°C | 2-Methoxybenzoyl chloride |

| 2. Amide Coupling | 2-Methoxybenzoyl chloride, 2-Ethoxyaniline | Triethylamine (TEA) (base), Dimethylformamide (DMF) (solvent) | Stir at room temperature overnight | This compound |

This table represents a generalized procedure based on established methods for synthesizing similar 2-methoxybenzamide (B150088) derivatives. nih.gov Specific yields and precise conditions would require experimental optimization for this particular substrate combination.

Chemical Reactivity and Transformation Studies of the Benzamide Framework

The chemical reactivity of the this compound framework is dictated by the amide functional group and the substituted aromatic rings. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the behavior of related N-aryl benzamides.

Reduction of the Amide: The amide group is generally robust but can be reduced to the corresponding amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group (CH₂). masterorganicchemistry.comyoutube.com This reaction would transform this compound into N-(2-methoxybenzyl)(2-ethoxyphenyl)amine. This method is highly effective for primary, secondary, and tertiary amides. masterorganicchemistry.com

Hydrolysis of the Amide: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. Basic hydrolysis is usually carried out by heating with a strong base such as sodium hydroxide. These reactions are often slower than the hydrolysis of esters.

Cyclization Reactions: The presence of ortho-substituents on both aryl rings provides the potential for intramolecular cyclization reactions under specific conditions. For example, related N-aryl-2-(2-aminophenyl)alkylamides undergo cyclization, indicating that functional groups in the ortho position can react with the amide linkage. rsc.org While the methoxy (B1213986) and ethoxy groups in the target molecule are not inherently reactive in this manner, modifications to these groups or the aromatic rings could introduce functionality capable of participating in such cyclizations.

Oxidation Reactions of Methoxy Groups

The oxidation of methoxy groups on the aromatic rings of this compound represents a potential pathway for functional group transformation. While specific studies on the direct oxidation of the methoxy groups in this particular compound are not extensively documented, analogous reactions on similar aromatic ethers provide insight into the expected reactivity.

The position of the methoxy group on the aromatic ring can significantly influence the reaction's feasibility and outcome. For instance, studies on the oxidation of methoxy-substituted benzyl alcohols have shown that the presence and position of methoxy substituents play a crucial role in the catalytic activity. researchgate.net Generally, electron-donating groups like methoxy can activate the aromatic ring, potentially influencing the conditions required for oxidation.

In related compounds, such as N-isopropyl-2-iodobenzamides, the presence of a methoxy group has been shown to enhance the reactivity of the molecule in oxidation reactions. Specifically, a 5-methoxy derivative was found to be the most reactive catalyst for the oxidation of alcohols, suggesting that the electronic effect of the methoxy group can be pivotal. beilstein-journals.org This enhancement is attributed to the electron-donating nature of the methoxy group, which can stabilize intermediates formed during the oxidation process. beilstein-journals.org

Furthermore, electrochemical methods, such as Shono oxidation, have been employed for the methoxylation and subsequent dealkylation of related sulfonamides. mdpi.com These processes involve anodic oxidation and demonstrate that C-O bond formation at positions alpha to an amino group is a viable transformation, which could be conceptually extended to transformations of the ethoxy group in the target molecule.

| Reaction Type | Reagents/Conditions | Expected Outcome on Analogous Compounds |

| Catalytic Oxidation | O₂, Metal Catalysts (e.g., Co, Au/Pd) | Oxidation of methoxy-substituted aromatic rings, potentially leading to quinone-like structures or demethylation. researchgate.net |

| Hypervalent Iodine Oxidation | m-CPBA, Oxone® | In analogous iodoarene catalysts, methoxy groups enhance reactivity for alcohol oxidation. beilstein-journals.org |

| Electrochemical Oxidation | Anodic Oxidation (Shono Oxidation) | Methoxylation and dealkylation of related sulfonamides. mdpi.com |

Reduction Reactions of Carbonyl and Nitro Moieties

The chemical structure of this compound contains a central amide (carbonyl) linkage. Should a nitro group be present on either aromatic ring as a substituent, it would also be susceptible to reduction.

The reduction of the amide's carbonyl group to a methylene group (CH₂) is a challenging transformation that typically requires harsh reducing agents. The Wolff-Kishner and Clemmensen reductions are classic methods for such transformations, though their applicability can be limited by the presence of other sensitive functional groups. masterorganicchemistry.comyoutube.com Catalytic hydrogenation can also be employed, sometimes requiring high pressures and temperatures. masterorganicchemistry.com

More commonly, the carbonyl group of amides can be reduced to an alcohol. However, this is less straightforward than the reduction of ketones or aldehydes. Strong reducing agents are generally required. wikipedia.orglibretexts.org

If a nitro group were present on either of the aromatic rings of this compound, its reduction to an amino group would be a more facile and common transformation. A variety of reagents can achieve this selectively in the presence of an amide functionality. researchgate.netwikipedia.org

Common Reagents for Nitro Group Reduction:

Catalytic Hydrogenation: H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a highly effective method. commonorganicchemistry.com Raney Nickel is often preferred when there is a risk of dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Iron (Fe) or Zinc (Zn) in the presence of an acid such as acetic acid or hydrochloric acid provides a mild and selective reduction. researchgate.net

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for reducing nitro groups while preserving other reducible functionalities. commonorganicchemistry.com

Sodium Sulfide (Na₂S): This can be useful for selective reduction, particularly when other methods are not compatible with the substrate. commonorganicchemistry.com

| Moiety | Reaction | Reagents | Product |

| Carbonyl (Amide) | Deoxygenation | Wolff-Kishner (NH₂NH₂, KOH), Clemmensen (Zn(Hg), HCl) | Methylene bridge (-CH₂-) |

| Nitro (Aromatic) | Reduction | H₂/Pd/C, Fe/AcOH, SnCl₂ | Amino group (-NH₂) |

Substitution Reactions on Aromatic Rings

Electrophilic Aromatic Substitution (SEAr):

The reactivity of the aromatic rings towards electrophiles is governed by the electronic effects of the substituents. wikipedia.orgmasterorganicchemistry.com

2-Methoxybenzamide Ring: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. masterorganicchemistry.com The amide group (-CONH-) attached to the ring is a deactivating group and a meta-director. The combined effect of these two groups will determine the regioselectivity of substitution.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The precise location of substitution will depend on the interplay of electronic and steric factors.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group (such as a halogen). chemistrysteps.commasterorganicchemistry.comlibretexts.org In the absence of such activating groups, the aromatic rings of this compound are unlikely to undergo SNAr. However, some studies have noted an ortho-directing effect in the nucleophilic aromatic substitution reactions of certain benzamides, suggesting that the amide group can play a role in directing incoming nucleophiles under specific conditions. researchgate.net

| Ring | Substituents | Predicted SEAr Reactivity | Predicted SEAr Directing Effects |

| 2-Methoxybenzoyl | -OCH₃ (activating), -CONH- (deactivating) | Moderately activated | Complex, likely a mixture of isomers |

| 2-Ethoxyphenyl | -OC₂H₅ (activating), -NHCO- (activating) | Activated | ortho, para to both substituents |

Purification Techniques in the Synthesis of this compound

The purification of this compound, as with many amide compounds, is crucial to obtain a product of high purity. The most common techniques employed are recrystallization and column chromatography. researchgate.net

Recrystallization:

Recrystallization is a widely used and effective method for purifying solid organic compounds. mt.com The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

For amides, polar solvents are often good candidates for recrystallization. researchgate.net

Common Solvents for Amide Recrystallization:

Ethanol

Acetone

Acetonitrile researchgate.net

1,4-Dioxane researchgate.net

The process involves dissolving the crude amide in a minimum amount of the hot solvent and then allowing the solution to cool slowly to facilitate the growth of well-defined crystals.

Column Chromatography:

When recrystallization does not provide sufficient purity, or for the separation of complex mixtures, column chromatography is the method of choice. biotage.com For amides, which are often polar compounds, silica (B1680970) gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). researchgate.net The polarity of the eluent is adjusted to achieve optimal separation of the desired product from impurities. In some cases, reversed-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., methanol/water) can be effective for purifying polar amides. biotage.com

For more complex purification challenges, specialized techniques such as solid-phase extraction using ion-exchange resins can be employed to capture and concentrate the amide product before a final purification step. biotage.comnih.govorganic-chemistry.org

| Technique | Key Considerations | Typical Solvents/Materials |

| Recrystallization | Solvent selection based on solubility profile. | Ethanol, Acetone, Acetonitrile, 1,4-Dioxane researchgate.net |

| Column Chromatography (Normal Phase) | Choice of stationary and mobile phases. | Stationary: Silica Gel; Mobile: Hexane/Ethyl Acetate mixtures. researchgate.net |

| Column Chromatography (Reversed Phase) | For polar compounds. | Stationary: C18; Mobile: Methanol/Water mixtures. biotage.com |

Advanced Spectroscopic and Structural Elucidation of N 2 Ethoxyphenyl 2 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For N-(2-ethoxyphenyl)-2-methoxybenzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the ethoxy and methoxy (B1213986) groups.

The aromatic region would be complex, with signals for the eight protons on the two benzene (B151609) rings. These signals would typically appear in the downfield region, approximately between 6.8 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (doublets, triplets, or multiplets) would depend on the coupling between adjacent protons.

The single amide proton (N-H) would likely appear as a broad singlet, typically in the range of 8.0 to 9.5 ppm. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

The protons of the ethoxy group (-O-CH₂-CH₃) would present as two distinct signals. The methylene (B1212753) protons (-O-CH₂) would appear as a quartet due to coupling with the adjacent methyl protons, expected around 4.1 ppm. The methyl protons (-CH₃) would appear as a triplet, further upfield around 1.4 ppm.

The methoxy group (-O-CH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with, expected around 3.9 ppm.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Amide (N-H) | 8.0 - 9.5 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 6.8 - 8.5 | Multiplets, Doublets, Triplets | 8H |

| Ethoxy (-O-CH₂) | ~4.1 | Quartet | 2H |

| Methoxy (-O-CH₃) | ~3.9 | Singlet | 3H |

| Ethoxy (-CH₃) | ~1.4 | Triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the amide group is the most deshielded and would appear significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between approximately 110 and 160 ppm. The carbons bonded to oxygen (the C-O of the ethoxy and methoxy groups and the C-N of the amide) would have characteristic shifts within this aromatic region.

The aliphatic carbons of the ethoxy and methoxy groups would appear in the upfield region of the spectrum. The methoxy carbon (-O-CH₃) signal is expected around 55-60 ppm, while the ethoxy group carbons would appear at approximately 64 ppm for the methylene (-O-CH₂) and around 15 ppm for the terminal methyl (-CH₃).

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-O, C-N) | 140 - 160 |

| Aromatic (C-H, C-C) | 110 - 135 |

| Ethoxy (-O-CH₂) | ~64 |

| Methoxy (-O-CH₃) | 55 - 60 |

| Ethoxy (-CH₃) | ~15 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups. A prominent N-H stretching vibration for the amide group would be expected around 3300 cm⁻¹. The carbonyl (C=O) stretch of the amide group would produce a strong, sharp peak in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methoxy groups would be observed just below 3000 cm⁻¹. The C-O stretching of the ether linkages would be visible in the fingerprint region, typically between 1200 and 1250 cm⁻¹.

UV-Vis spectroscopy examines the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions within the benzene rings and n-π* transitions associated with the carbonyl group. The spectrum would likely show strong absorption bands (λmax) in the range of 200-400 nm.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | ~3300 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| Amide Carbonyl | C=O Stretch | 1650 - 1680 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ether C-O | C-O Stretch | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Ion Validation and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compound is vaporized and separated on a gas chromatography column before entering the mass spectrometer, which typically uses electron ionization (EI). The EI-MS of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (271.31 g/mol ). The fragmentation pattern would likely involve cleavage on either side of the amide bond, a common fragmentation pathway for amides. This would lead to characteristic fragment ions, such as the 2-methoxybenzoyl cation and the 2-ethoxyphenylaminyl radical cation or related fragments.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC/MS-ESI)

LC/MS-ESI is a softer ionization technique suitable for less volatile or thermally fragile molecules. In this method, the sample is analyzed from a liquid phase. For this compound, ESI would likely produce a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 272.3. Other adducts, such as a sodiated ion [M+Na]⁺, might also be observed. This technique is highly sensitive and provides a clear confirmation of the molecular weight with minimal fragmentation compared to GC-MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the determination of its elemental composition. researchgate.net This is particularly useful in distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For this compound, with the molecular formula C16H17NO3 wikipedia.org, HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated exact mass. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry are commonly employed for such high-resolution measurements. nih.govnih.gov The high resolving power of these instruments is essential for separating the isotopic patterns of ions, further confirming the compound's identity. nih.gov

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C16H17NO3 |

| Calculated Exact Mass | 271.12084 u |

| Monoisotopic Mass | 271.12084 Da |

| Common Adducts (M+H)⁺ | 272.12812 u |

| Common Adducts (M+Na)⁺ | 294.11003 u |

Data is calculated based on the molecular formula and has not been experimentally verified from the search results.

Single Crystal X-ray Diffraction Analysis of Solid-State Structures

Determination of Crystal System and Space Group

While a crystal structure for this compound has not been reported, studies on analogous N-arylbenzamides reveal common crystallographic features. For instance, N-(3-hydroxyphenyl)-3-methoxybenzamide has been shown to crystallize in two different polymorphs: one belonging to the orthorhombic crystal system with the space group Pna2₁ and the other to the triclinic system with the space group P-1. mdpi.com Another related compound, bis(benzamide-κO)dichloridozinc(II), crystallizes in the monoclinic space group P2₁/n. nih.gov It is plausible that this compound would crystallize in one of these common systems, such as monoclinic or orthorhombic.

Table 2: Crystallographic Data for Representative N-Arylbenzamides

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I) | Orthorhombic | Pna2₁ | mdpi.com |

| N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II) | Triclinic | P-1 | mdpi.com |

| bis(benzamide-κO)dichloridozinc(II) | Monoclinic | P2₁/n | nih.gov |

Analysis of Molecular Conformation and Intermolecular Hydrogen Bonding

In benzamide (B126) derivatives, the amide N–H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong acceptor. acs.org This leads to the formation of robust N–H···O hydrogen bonds, which often dictate the crystal packing, forming dimers, chains, or more complex networks. nih.govoup.com For this compound, it is expected that the primary intermolecular interaction would be an N–H···O hydrogen bond between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. Weaker C–H···O or C–H···π interactions may also contribute to the stability of the crystal structure. nih.gov

Polymorphism and Crystallographic Studies of N-Arylbenzamides

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in N-arylbenzamides. mdpi.com These different crystalline forms, or polymorphs, can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial, particularly in the pharmaceutical industry.

A study on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two polymorphs that differ in their hydrogen-bonding networks and molecular conformations. mdpi.com One polymorph forms a three-dimensional hydrogen-bonded network, while the other forms layers. mdpi.com Such variations arise from subtle differences in crystallization conditions. Nα-aroyl-N-aryl-phenylalanine amides, another class of related compounds, have also been shown to exhibit polymorphism. mdpi.com These studies highlight the conformational flexibility of the N-arylbenzamide scaffold and its propensity to form different stable packing arrangements in the solid state.

Thermal Analysis Techniques for this compound Derivatives

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are valuable for determining the thermal stability, decomposition pathways, and phase transitions of compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability and decomposition profile of a compound. For N-arylbenzamides, TGA can provide information on the temperature at which decomposition begins, the number of decomposition steps, and the mass of residual material.

Although specific TGA data for this compound is not available, studies on related poly(p-benzamide)s show they are generally thermally stable, with decomposition often beginning at temperatures above 400°C in an inert atmosphere. researchgate.net A typical TGA curve for an N-arylbenzamide would show a stable baseline until the onset of decomposition, followed by one or more mass loss steps corresponding to the fragmentation of the molecule. The analysis of polymers based on N-isopropylacrylamide, which also contains an amide linkage, shows a multi-stage thermal degradation process. mdpi.com

Table 3: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 25 - 250 | ~0% | Stable, no significant mass loss |

| 250 - 450 | ~95-100% | Major decomposition of the organic structure |

| > 450 | - | Residual mass (if any) |

This table represents a hypothetical TGA profile based on the expected behavior of similar benzamide derivatives and has not been experimentally verified from the search results.

Differential Thermal Analysis (DTA)

Detailed research findings and data tables for the Differential Thermal Analysis of this compound are not available in the reviewed literature.

Computational Chemistry and Theoretical Investigations of N 2 Ethoxyphenyl 2 Methoxybenzamide

Quantum Chemical Calculations for Optimized Molecular Geometries

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to find the lowest energy structure.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a mainstay in computational chemistry for its balance of accuracy and computational cost. dergipark.org.tr DFT methods are employed to analyze molecular structures and spectroscopic characterizations. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which simplifies the complex calculations of wavefunctions for each electron. researchgate.net

For a molecule like N-(2-ethoxyphenyl)-2-methoxybenzamide, DFT calculations would begin by defining an initial geometry. The calculations then iteratively adjust the positions of the atoms to minimize the total energy of the system, leading to the optimized geometry. researchgate.net Functionals like B3LYP are commonly used in these studies as they incorporate both exchange and correlation energies, providing reliable results for a wide range of molecules. nih.govresearchgate.netepstem.net

The accuracy of DFT calculations is heavily dependent on the chosen basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, but at a higher computational expense.

Commonly used basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p). nih.govresearchgate.net The notation indicates the number of functions used to describe the core and valence electrons. The terms in parentheses, such as "(d,p)", denote the addition of polarization functions, which allow for a more accurate description of bonding by accounting for the non-spherical nature of electron clouds in molecules. gaussian.com For instance, the 6-31G(d,p) basis set is frequently used for initial geometry optimization and frequency calculations. epstem.net For higher accuracy, especially for electronic properties, larger basis sets like 6-311++G(d,p), which include diffuse functions (++) for better representation of loosely bound electrons, are often employed. nih.gov The selection of the basis set is a critical parameter that must be carefully considered to balance accuracy with computational feasibility.

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, further calculations can be performed to understand the electronic characteristics and chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity, high polarizability, and potential for charge transfer interactions within the molecule. nih.govnih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electron donation and acceptance, respectively. For example, in many organic molecules, the HOMO is often located on electron-rich aromatic rings or heteroatoms, while the LUMO may be distributed over electron-withdrawing groups. dergipark.org.tr

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org An MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values. wolfram.com This map is an invaluable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net

Typically, red regions correspond to negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. dergipark.org.tr Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack, often located around hydrogen atoms. dergipark.org.trresearchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. dergipark.org.tr An MEP map of this compound would highlight the negative potential around the carbonyl and ether oxygen atoms and the positive potential near the amide hydrogen, providing insights into its intermolecular interaction patterns. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between orbitals within a molecule, providing a detailed picture of bonding and charge delocalization. researchgate.netresearchgate.net It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Based on a comprehensive search of available scientific literature, detailed computational chemistry and theoretical investigation data for the specific compound This compound are not publicly available.

While the requested outline covers standard computational methodologies used in modern drug design and materials science, such as Fukui function analysis, molecular docking, molecular dynamics simulations, and non-linear optical studies, published research applying these specific techniques to this compound could not be located.

Studies on related benzamide (B126) derivatives and opioids do exist, providing context on how such analyses are typically performed:

Condensed Fukui Function and Atomic Charge Analysis: These calculations, often part of Density Functional Theory (DFT) studies, are used to predict the reactivity of molecules. nih.govresearchgate.net For instance, research on other benzamides has used these methods to identify potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net However, no specific atomic charge or Fukui function data has been published for this compound.

Molecular Docking and Ligand-Receptor Interaction Modeling: This is a common computational technique to predict how a molecule might bind to a protein target, such as a receptor. nrfhh.com For many benzamide and opioid-like structures, the mu-opioid receptor is a common target of study. plos.orgnih.govresearchgate.net These studies typically report binding affinities (in kcal/mol) and identify key amino acid residues involved in the interaction. nih.gov No such binding affinity predictions or identification of interacting amino acid residues are available for this compound.

Molecular Dynamics Simulations: MD simulations are used to assess the stability of a ligand-receptor complex over time. researchgate.netnih.govnih.gov They provide insights into the conformational dynamics of the molecule in a simulated biological environment. nih.gov There are no published MD simulation results focusing on the conformational stability of this compound.

Theoretical Studies on Non-Linear Optical (NLO) Behavior: The NLO properties of materials are investigated for potential applications in photonics and optical devices. researchgate.netnih.gov Theoretical calculations are often employed to predict properties like polarizability and hyperpolarizability. researchgate.netijlpr.com While research exists for other heterocyclic compounds, similar theoretical studies for this compound have not been found.

Due to the absence of specific research findings and data tables for this compound in the scientific literature, it is not possible to generate the requested article with the specified level of detail and scientific accuracy.

Biological and Pharmacological Investigations of N 2 Ethoxyphenyl 2 Methoxybenzamide

Modulation of Molecular Targets and Signaling Pathways

Extensive literature searches did not yield specific data on the direct interaction of N-(2-ethoxyphenyl)-2-methoxybenzamide with the molecular targets and signaling pathways outlined below. The following sections detail the general functions of these targets and the known inhibitory or modulatory mechanisms of other benzamide-containing compounds, providing a theoretical framework for potential, though unconfirmed, interactions of this compound.

Enzyme Inhibition Mechanisms (e.g., Signal Peptidase, Tyrosinase, PDE-4)

While specific inhibitory activity of this compound on signal peptidase, tyrosinase, or phosphodiesterase-4 (PDE-4) has not been documented in the reviewed literature, the benzamide (B126) scaffold is present in molecules known to inhibit these enzymes.

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. Various synthetic and natural compounds containing amide functionalities have been investigated as tyrosinase inhibitors. For instance, some N-benzylbenzamide derivatives have shown potent tyrosinase inhibitory activity. The mechanism of inhibition often involves the chelating of copper ions within the enzyme's active site or acting as a competitive substrate.

Phosphodiesterase-4 (PDE-4): PDE-4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE-4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. While no direct evidence links this compound to PDE-4 inhibition, other benzamide derivatives have been explored for this purpose.

Signal Peptidase: Signal peptidases are essential enzymes involved in protein secretion in bacteria. Their inhibition presents a promising strategy for the development of novel antibiotics. Although specific studies on this compound are unavailable, the broader class of benzamides has been investigated for various antimicrobial properties.

Receptor Ligand Interactions (e.g., Dopamine Receptors, Serotonin Receptors, NMDA Receptors, Metabotropic Glutamate Receptors)

The benzamide structure is a well-established pharmacophore in ligands for various neurotransmitter receptors. However, specific binding affinities and functional activities of this compound at these receptors are not reported in the available scientific literature.

Dopamine Receptors: Substituted benzamides are a prominent class of atypical antipsychotics that exhibit high affinity for dopamine D2-like receptors (D2, D3, and D4). For example, compounds like raclopride and eticlopride are selective D2/D3 receptor antagonists. The interaction typically involves hydrogen bonding between the amide moiety and key amino acid residues in the receptor's binding pocket.

Serotonin Receptors: Several serotonin receptor subtypes, particularly the 5-HT2A receptor, are targets for psychoactive compounds. N-benzyl phenethylamine analogs, which share some structural similarities with the compound of interest, have been shown to be potent 5-HT2A receptor agonists. The nature of the substitution on the benzamide ring can significantly influence the affinity and selectivity for different serotonin receptors.

NMDA and Metabotropic Glutamate Receptors: These receptors play critical roles in excitatory neurotransmission in the central nervous system. While a vast number of antagonists and modulators for these receptors have been developed, there is no specific information available to suggest that this compound interacts with either NMDA or metabotropic glutamate receptors.

Inflammasome Inhibition Mechanisms (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. Several small molecules have been identified as inhibitors of the NLRP3 inflammasome. While some of these inhibitors contain amide or benzamide-like structures, there is no published research specifically identifying this compound as an NLRP3 inflammasome inhibitor. The mechanisms of known NLRP3 inhibitors are diverse and can involve blocking different stages of inflammasome assembly and activation.

Prostanoid Receptor Antagonism (e.g., EP4 Receptor)

Prostanoid receptors, including the EP4 receptor, are a family of G-protein coupled receptors that mediate the effects of prostaglandins. The EP4 receptor, in particular, is involved in inflammation, pain, and cancer progression. The development of selective EP4 receptor antagonists is an active area of research for new anti-inflammatory and anti-cancer therapies. While various chemical scaffolds have been explored for EP4 antagonism, there is no specific evidence in the literature to indicate that this compound acts as an antagonist for the EP4 receptor.

Modulation of Ryanodine Receptors

Ryanodine receptors are intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum, playing a critical role in muscle contraction and cellular signaling. The activity of these receptors can be modulated by a variety of endogenous and exogenous factors. A review of the available literature did not reveal any studies investigating the effects of this compound on ryanodine receptor function.

Antimicrobial Research Perspectives

The benzamide and related amide structures are present in a number of compounds with demonstrated antimicrobial activity. These compounds exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell membrane. For instance, certain N-substituted benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Additionally, some studies have explored N-aryl amino acids, which are structurally related, as potential antimicrobial agents. However, specific antimicrobial studies on this compound are not available in the current scientific literature. Future research could explore the potential of this compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

Antibacterial Activity Mechanisms

While direct studies on the antibacterial mechanisms of this compound are not extensively documented in the available literature, research on structurally similar N-phenylbenzamide and salicylanilide derivatives provides insights into potential modes of action. The antibacterial efficacy of such compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

One proposed mechanism involves the disruption of bacterial cell membranes. Cationic antimicrobial peptides, for instance, interact with the negatively charged components of bacterial membranes, leading to increased permeability, lysis, and subsequent cell death nih.gov. Similarly, some synthetic amide derivatives may exert their effect by damaging the bacterial membrane, leading to the leakage of intracellular contents mdpi.com.

Another potential target is the inhibition of crucial bacterial enzymes. For example, certain benzamide derivatives have been identified as inhibitors of FtsZ, a protein that is essential for bacterial cell division nih.gov. By targeting such vital components of bacterial physiology, these compounds can effectively halt bacterial proliferation. The general antibacterial activity of benzamide derivatives has been noted against a range of both Gram-positive and Gram-negative bacteria, with some compounds showing promising minimum inhibitory concentrations (MICs) nanobioletters.commdpi.com. The specific substitutions on the phenyl rings of the benzamide scaffold can significantly influence the antibacterial potency nih.gov.

It is important to note that the precise antibacterial mechanism of this compound itself remains to be elucidated through dedicated research.

Antifungal Activity Mechanisms

Similar to its antibacterial profile, the specific antifungal mechanisms of this compound have not been fully characterized. However, studies on related N-phenylbenzamide and salicylanilide compounds suggest several potential pathways for antifungal action. A primary mechanism for many antifungal agents is the disruption of the fungal cell membrane's integrity, often by interfering with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane nih.govscielo.br.

Research on other amide derivatives has shown that they can inhibit key enzymes involved in fungal cell wall synthesis, such as chitin synthase nih.gov. The fungal cell wall is a unique and essential structure, making it an attractive target for selective antifungal therapies nih.gov. Some N-phenylbenzamide derivatives have demonstrated notable in vitro bioactivities against various fungal pathogens semanticscholar.org. The structure-activity relationship of these compounds indicates that the nature and position of substituents on the aromatic rings are critical for their antifungal potency nih.govmdpi.com. For instance, certain substituted salicylanilides have shown activity against fungal species like Fusarium oxysporum and Saccharomyces cerevisiae nih.gov.

Further investigation is required to determine if this compound employs these or other novel mechanisms to exert any potential antifungal effects.

Antiviral Research Modalities

The exploration of this compound and its analogues in antiviral research has focused on specific viral targets, leveraging the structural features of the benzamide scaffold.

A significant area of investigation for compounds structurally related to this compound is the inhibition of the Human Immunodeficiency Virus Type 1 (HIV-1) Virion Infectivity Factor (Vif). Vif is an accessory protein crucial for viral replication as it counteracts the host's natural antiviral defense mechanism mediated by the APOBEC3G (A3G) protein nih.govnih.govnih.gov. Vif targets A3G for degradation, thus allowing the virus to replicate unimpeded.

Research has identified N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide, a compound known as RN-18, as an inhibitor of Vif function nih.govnih.gov. This molecule and its derivatives are believed to act by disrupting the interaction between Vif and A3G, thereby protecting A3G from degradation and allowing it to exert its antiviral effect nih.govnih.gov. Structure-activity relationship (SAR) studies on RN-18 analogues have revealed that while variations in phenyl substitutions can be detrimental to antiviral potency, isosteric replacements of the amide and ether linkages are generally well-tolerated nih.govnih.gov. These studies provide a foundation for the design of more potent Vif inhibitors based on the N-(2-methoxyphenyl)benzamide scaffold nih.gov.

| Compound | Target | Mechanism of Action | EC50 |

| N-(2-methoxyphenyl)-2-((4-nitrophenyl)thio)benzamide (RN-18) | HIV-1 Vif | Inhibits Vif-A3G interaction, protecting A3G from degradation | Varies |

| Optimized RN-18 derivative (12c) | HIV-1 Vif | Inhibits Vif-mediated A3G degradation | 1.54 µM |

| Prodrug of 12c (13a) | HIV-1 Vif | Inhibits virus replication | 0.228 µM |

EC50 (Half maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

In the context of the COVID-19 pandemic, computational and in-silico screening methods have been employed to identify potential inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) proteins from large chemical libraries. Benzamide and benzimidazole (B57391) scaffolds have been included in these virtual screening campaigns against key viral targets such as the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), which are essential for viral replication nih.govacs.orgnih.gov.

These in-silico studies aim to predict the binding affinity and potential inhibitory interactions of small molecules with the active sites of these viral enzymes citedrive.comresearchgate.net. While these computational approaches can rapidly identify potential lead compounds for further experimental validation, there is currently no specific published research detailing the direct interaction or inhibitory activity of this compound against SARS-CoV-2 proteins. The general strategy involves identifying compounds that can fit into the binding pockets of viral proteins and disrupt their function, thereby inhibiting the viral life cycle tocris.com. Further in vitro and in vivo studies are necessary to validate the findings of such computational models.

Anticancer Research Frameworks

The potential of benzamide derivatives as anticancer agents is an active area of research, with studies focusing on their ability to modulate cellular pathways involved in cancer cell growth and proliferation.

Research into various benzamide derivatives has revealed their potential to inhibit the growth of cancer cells through multiple mechanisms. One common mechanism is the induction of apoptosis, or programmed cell death, in cancer cells nih.gov. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines nih.gov.

For example, studies on certain 2-methoxybenzamide (B150088) derivatives have shown that they can act as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer nih.gov. By targeting key components of this pathway, these compounds can suppress tumor growth. The specific molecular structure of the benzamide derivative plays a crucial role in its antiproliferative efficacy and the cellular pathways it affects. While the direct effects of this compound on cancer cell growth and proliferation pathways have not been specifically detailed, the broader research on related benzamide structures provides a framework for future investigations into its potential as an anticancer agent.

Modulation of Hedgehog Signaling Pathway

Research into a series of 2-methoxybenzamide derivatives identified a potent inhibitor of the Hedgehog (Hh) signaling pathway, designated as compound 21 . rsc.orgnih.gov This compound, this compound, demonstrated significant activity in modulating this critical developmental and oncogenic pathway. rsc.orgnih.gov

The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation and progression of various cancers. rsc.orgnih.gov The key signal transducer in this pathway is the G-protein coupled receptor, Smoothened (Smo). rsc.orgnih.gov In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo activity. Upon ligand binding to Ptch, this inhibition is lifted, allowing Smo to signal downstream, ultimately leading to the activation of Gli transcription factors which regulate the expression of target genes involved in cell proliferation and survival. rsc.org

This compound (compound 21 ) was found to be a potent antagonist of the Hh pathway. rsc.orgnih.gov The mechanism of its inhibitory action was determined to be the blockade of the Smoothened receptor. rsc.org Specifically, it was shown to prevent the localization of Smo to the primary cilium, a crucial step in the activation of the downstream signaling cascade. rsc.orgnih.gov

The inhibitory potency of this compound was quantified in a Gli-luciferase reporter assay, which measures the activity of the Gli transcription factors. In this assay, the compound exhibited a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, highlighting its significant potential as a Hedgehog pathway inhibitor. rsc.orgnih.gov

| Compound | Target | Mechanism of Action | IC₅₀ (Gli-luciferase Assay) |

|---|---|---|---|

| This compound (Compound 21) | Smoothened (Smo) | Blockade of Smo localization to the primary cilium | 0.03 µM |

Inhibition of Eag-1 Channels

Currently, there is no publicly available scientific literature detailing the investigation of this compound as an inhibitor of the Ether-à-go-go-1 (Eag-1) potassium channels.

In Vitro Cellular and Biochemical Assays for Functional Characterization

The functional characterization of this compound has been primarily conducted through a variety of in vitro cellular and biochemical assays focused on its activity as a Hedgehog signaling pathway inhibitor.

A key assay used to determine the compound's potency was the Gli-luciferase reporter assay . rsc.org This cell-based assay utilizes cells that have been engineered to express the luciferase enzyme under the control of a Gli-responsive promoter. Inhibition of the Hedgehog pathway leads to a decrease in Gli activity and a corresponding reduction in luciferase expression, which can be quantified by measuring light output. In this system, this compound demonstrated a potent, dose-dependent inhibition of Gli-mediated transcription. rsc.org

Furthermore, the compound's effect on cell proliferation was assessed using an antiproliferative assay . This was performed on the Daoy cell line, a human medulloblastoma cell line known to have a constitutively active Hedgehog signaling pathway. rsc.org The results indicated that this compound could effectively inhibit the proliferation of these cancer cells. rsc.org Of particular note, the compound showed greater antiproliferative activity against a vismodegib-resistant Daoy cell line compared to vismodegib itself, suggesting it may be effective against tumors that have developed resistance to existing Hedgehog pathway inhibitors. rsc.org

The cellular mechanism of action was further elucidated through immunofluorescence microscopy . These studies visualized the subcellular localization of the Smoothened (Smo) protein. Treatment with this compound was shown to prevent the accumulation of Smo in the primary cilium, a critical step for signal transduction in the Hedgehog pathway. rsc.orgnih.gov This provides direct visual evidence of the compound's ability to interfere with a key event in pathway activation.

| Assay Type | Cell Line/System | Endpoint Measured | Key Finding for this compound |

|---|---|---|---|

| Gli-Luciferase Reporter Assay | Engineered reporter cell line | Gli-mediated transcription | Potent dose-dependent inhibition |

| Antiproliferative Assay | Daoy (medulloblastoma) | Cell viability/proliferation | Inhibition of cancer cell growth, including in a drug-resistant model |

| Immunofluorescence Microscopy | - | Subcellular localization of Smo | Prevention of Smo accumulation in the primary cilium |

In Vivo Preclinical Models for Compound Evaluation

At present, there are no publicly available research findings detailing the evaluation of this compound in in vivo preclinical models. The existing studies have focused on its synthesis and in vitro characterization.

Derivatives and Analogues of N 2 Ethoxyphenyl 2 Methoxybenzamide in Research

Design Principles for Novel Benzamide (B126) Derivatives

The design of new benzamide derivatives is a process guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, isosteric replacements, and strategic structural modifications to optimize desired properties. A primary goal is to enhance the interaction of the molecule with its biological target while improving its pharmacological profile.

Key design strategies for benzamide derivatives include:

Structure-Activity Relationship (SAR) Analysis : SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For instance, research on benzamide and picolinamide (B142947) derivatives revealed that the position of a dimethylamine (B145610) side chain significantly affected their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net Derivatives with a para-substituted dimethylamine side chain showed more potent and selective inhibition of AChE compared to those with meta- or ortho-substitutions. nih.govnih.gov Conversely, for BChE inhibition, the order of potency was generally ortho > meta > para. nih.gov In another study on Mycobacterium tuberculosis inhibitors, SAR analysis showed that smaller, electron-rich substitutions at the C-5 position of the benzamide core were most active, while electron-withdrawing groups were less tolerated. acs.org

Isosterism and Structural Optimization : Guided by the principle of nonclassical electronic isosterism, novel histone deacetylase (HDAC) inhibitors have been designed based on the lead compound MS-275. nih.gov This involves replacing certain functional groups with others that have similar physical or chemical properties to improve activity or other pharmacokinetic parameters.

Conformational Locking and Physicochemical Properties : To improve stability and target affinity, design strategies may involve creating conformationally locked derivatives. This approach was used to develop non-phthalimide binders for the cereblon (CRBN) protein, where modifications aimed to replicate the interactions of natural ligands, enhance chemical stability, and achieve a favorable selectivity profile. nih.gov

Introduction of Specific Atoms : The incorporation of atoms like fluorine is a common strategy in medicinal chemistry. Fluorination can favorably alter key properties such as binding affinity, metabolic stability, and membrane permeability. nih.gov Studies have shown that the perfluorination of benzamides can increase their binding affinity compared to their non-fluorinated counterparts. nih.gov

By applying these principles, researchers can rationally design new benzamide analogues with improved potency, selectivity, and drug-like characteristics.

Synthesis and Characterization of Substituted N-Arylbenzamide Analogues

The synthesis of substituted N-arylbenzamide analogues is typically achieved through multi-step chemical reactions, followed by rigorous characterization to confirm the structure and purity of the final products. The specific synthetic route depends on the desired substitutions on both the benzamide and the N-aryl portions of the molecule.

A common synthetic approach involves the amidation reaction between a substituted benzoic acid (or its more reactive acid chloride derivative) and a substituted aniline (B41778). For example, a series of benzamide derivatives were synthesized by first reacting benzamide with various aminophenols (o-, m-, and p-aminophenol) in the presence of oxalyl chloride and triethylamine (B128534) (TEA) to form intermediate compounds. nih.gov These intermediates were then reacted with chloroethyldimethylamine to yield the final products. nih.gov

Another general method for synthesizing N-substituted benzamide derivatives designed as HDAC inhibitors starts from a suitable benzoic acid derivative. researchgate.net The synthesis may involve creating intermediates through reactions like the addition of cyclic amines, followed by condensation with an appropriate amine-containing fragment. researchgate.net For instance, the synthesis of 2-arylbenzimidazoles, which can be considered analogues, involves the condensation of N-Phenyl-o-phenylenediamine with a corresponding halogen-substituted benzaldehyde. mdpi.com

The synthesis of thiosemicarbazones containing a benzamide-like structure involves the condensation reaction between 4-aryl substituted thiosemicarbazide (B42300) and 3,4-bis(alkyloxy)benzaldehydes in the presence of an acid catalyst. juniv.edu

Once synthesized, the novel compounds are purified, often using techniques like silica (B1680970) gel chromatography. nih.gov Their chemical structures are then confirmed using a variety of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to determine the chemical structure by identifying the arrangement of hydrogen and carbon atoms within the molecule. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule. nih.govresearchgate.net

Elemental Analysis : This method determines the elemental composition of the synthesized compound, providing further confirmation of its identity. tandfonline.com

These characterization techniques are essential to verify that the target molecule has been successfully synthesized with high purity before it undergoes biological evaluation.

Comparative Biological Investigations of Structural Analogues

Comparing the biological activities of structurally related benzamide analogues is crucial for understanding structure-activity relationships and identifying lead compounds for further development. These investigations often reveal that small structural modifications can lead to significant changes in potency and selectivity.

In a study of cholinesterase inhibitors, a direct comparison was made between benzamide and picolinamide derivatives. The results indicated that picolinamide derivatives were generally more potent inhibitors of acetylcholinesterase (AChE) than their corresponding benzamide counterparts. nih.govnih.govresearchgate.net Within a series of N-(thiazol-2-yl)-benzamide analogues investigated as antagonists of the Zinc-Activated Channel (ZAC), a compound library screening led to the identification of several analogues with more potent ZAC inhibition than the initial hit compound. nih.gov

Research into inhibitors of the Hedgehog (Hh) signaling pathway based on a 2-methoxybenzamide (B150088) scaffold also demonstrated the critical role of substituent placement. nih.gov A comparison of compounds with a chlorine atom at different positions on the nicotinamide (B372718) group showed that a 2'-chloro substitution resulted in improved anti-Hh activity, whereas moving the chlorine to the 6'-position led to diminished activity. nih.gov

The table below presents a comparative look at the inhibitory concentrations (IC50) of selected benzamide derivatives against different biological targets, illustrating the impact of structural variations.

| Compound | Target | Substitution Pattern | IC50 (µM) | Source |

|---|---|---|---|---|

| Compound 7a (Picolinamide derivative) | AChE | Para-substituted dimethylamine | 2.49 | nih.govnih.gov |

| Compound 16 (Benzamide derivative) | M. tuberculosis | Thiophene at C-5 | 0.13 | acs.org |

| Compound 22f (Benzamide derivative) | M. tuberculosis | Methyl at C-5 | 0.09 | acs.org |

| Compound 21 (2-methoxybenzamide derivative) | Hedgehog Signaling (Gli-luc) | 2'-chloro on nicotinamide | 0.03 | nih.gov |

These comparative studies underscore the sensitivity of biological activity to the precise chemical structure of benzamide analogues.

Development of Isomeric Compounds and Their Biological Comparison

The development and biological comparison of isomeric compounds—molecules with the same chemical formula but different arrangements of atoms—provide deep insights into the structural requirements for biological activity. The spatial orientation of functional groups can dramatically alter how a molecule interacts with its biological target.

A compelling example is the investigation of indolyl-pyridinyl-propenone analogues, where the position of a methoxy (B1213986) group on the indole (B1671886) ring was systematically varied. nih.gov This study demonstrated that simply changing the methoxy group from the 5-position to the 6-position switched the compound's biological mechanism from inducing a type of cell death called methuosis to disrupting microtubules, a mechanism common to many anti-cancer drugs. nih.gov

Similarly, in the study of benzamide and picolinamide derivatives as cholinesterase inhibitors, the inhibitory potency and selectivity were highly dependent on the substitution position (ortho, meta, or para) of the dimethylamine side chain on the N-phenyl ring. nih.govnih.gov For acetylcholinesterase (AChE) inhibition, the potency followed the order: para > meta > ortho. nih.gov This highlights that the specific isomeric placement of the side chain is a critical determinant of activity.

Further research on 2-methoxybenzamide derivatives as Hedgehog (Hh) pathway inhibitors also compared isomeric forms. nih.gov The biological activity was significantly influenced by the position of a chlorine atom on an attached nicotinamide group. A derivative with chlorine at the 2'-position (Compound 21) was found to be the most potent inhibitor in its class, demonstrating substantially higher activity than isomers with the chlorine at other positions. nih.gov These findings emphasize that even subtle changes in isomeric structure can lead to profound differences in biological function and potency.

Radiosynthesis and Tumor Imaging Potential of Benzamide Derivatives

A significant area of research has focused on the radiosynthesis of benzamide derivatives for use as imaging agents in positron emission tomography (PET). koreascience.kr PET is a non-invasive diagnostic technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biological processes in the body. Benzamide derivatives have shown particular promise for imaging malignant melanoma, a type of skin cancer characterized by the production of melanin. koreascience.krnih.gov

Once synthesized, the biological properties of these radiolabeled benzamides are evaluated. Key evaluation steps include:

In vitro uptake studies : These are performed using cancer cell lines to confirm that the radiotracer is taken up by the target cells. For instance, a 68Ga-labeled benzamide showed high uptake in a murine melanoma cell line (B16F10). researchgate.net

In vivo imaging studies : The radiotracer is administered to animal models bearing tumors to assess its ability to accumulate at the tumor site and provide a clear image. MicroPET imaging in mice with B16F10 xenografts showed that a 68Ga-labeled compound allowed for the visualization of the tumors. researchgate.net

Biodistribution analysis : This involves determining the distribution of the radiotracer throughout the body to assess its tumor-to-background ratio. A high ratio is desirable for clear imaging. An 18F-labeled benzimidazole (B57391) derivative, [18F]FEMPBBA, showed an excellent tumor-to-brain uptake ratio, which is a significant advantage for imaging brain tumors or metastases. nih.gov

These studies suggest that radiolabeled benzamide derivatives have significant potential as PET imaging probes for the specific detection and diagnosis of cancers like malignant melanoma. koreascience.krresearchgate.net

Emerging Research Directions and Future Perspectives for N 2 Ethoxyphenyl 2 Methoxybenzamide

Application in Chemical Probe Development for Biological Pathways

Chemical probes are indispensable tools in biomedical research and drug discovery, providing a means to selectively interact with and study the function of specific proteins and biological pathways. rjeid.comnih.gov The structural framework of N-arylbenzamides makes them a promising starting point for the development of such probes.

An illustrative example from a closely related class of compounds is ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), which has been identified as a potent and selective positive allosteric modulator (PAM) of the Mas-related G-protein coupled receptor X1 (MrgX1). nih.govresearchgate.net MrgX1 is a target of interest for the development of non-opioid treatments for chronic pain. researchgate.net The discovery and characterization of ML382 highlight the potential of the N-(2-ethoxyphenyl)benzamide scaffold to be adapted into highly specific molecular tools. By modifying the core structure, researchers can develop chemical probes to investigate the roles of other receptors and enzymes, thereby elucidating complex biological pathways and validating new targets for therapeutic intervention.

Key Research Findings in Chemical Probe Development:

| Compound Class | Application | Biological Target | Potential Therapeutic Area |

| 2-sulfonamido-N-phenylbenzamides | Positive Allosteric Modulator (PAM) | MrgX1 Receptor | Chronic Pain |

| N-Arylbenzamides | Photoswitchable Ligands (Azologs) | Nuclear Hormone Receptors, Enzymes | Photopharmacology |

Integration of Multi-Omics Data in Compound Characterization

To gain a comprehensive understanding of the biological effects of a compound, modern research is increasingly turning to multi-omics approaches. This strategy integrates data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a holistic picture of a molecule's mechanism of action and its impact on cellular and physiological systems. researchgate.net

The characterization of N-(2-ethoxyphenyl)-2-methoxybenzamide and its derivatives would be significantly enhanced by the application of multi-omics. For instance, transcriptomics (RNA sequencing) could reveal changes in gene expression in response to the compound, while proteomics could identify alterations in protein levels and post-translational modifications. Metabolomics would offer insights into the compound's effects on metabolic pathways. researchgate.net By combining these datasets, researchers can construct detailed adverse outcome pathways (AOPs), providing a mechanism-based framework for risk assessment and predicting potential toxicological effects. researchgate.net This integrated approach is crucial for a more complete characterization of the compound's pharmacological and toxicological profile.

Development of New Synthetic Methodologies with Green Chemistry Principles

The pharmaceutical industry is under increasing pressure to adopt more environmentally sustainable practices. Green chemistry offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it Future synthesis of this compound and related compounds will likely incorporate these principles.

Key green chemistry approaches applicable to the synthesis of N-arylbenzamides include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like bio-based solvents (e.g., ethyl lactate) or supercritical CO2. jddhs.com

Catalysis: Employing highly efficient and recyclable catalysts, such as biocatalysts (enzymes) or heterogeneous catalysts, to improve reaction rates and reduce waste. jddhs.com

Waste Reduction: Designing synthetic routes with high atom economy to minimize the formation of byproducts and implementing strategies for recycling solvents and reagents. jddhs.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption. jddhs.com

Adopting these methodologies not only minimizes the environmental impact of pharmaceutical production but can also lead to more efficient and cost-effective manufacturing processes. uniroma1.it

Exploration of Novel Biological Targets for N-Arylbenzamides

The N-arylbenzamide scaffold is a versatile structure that has shown activity against a range of biological targets, suggesting broad potential for future drug development. Research is actively exploring new applications for this class of compounds.